5-(4-Hydroxyphényl)cyclohexane-1,3-dione

Vue d'ensemble

Description

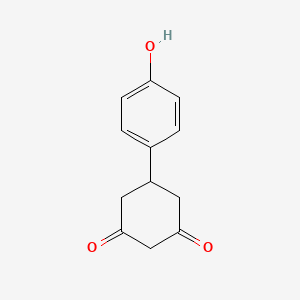

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H12O3. It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and two keto groups at positions 1 and 3.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of cyclohexane-1,3-dione exhibit promising anticancer properties. A study involving the synthesis of 40 derivatives demonstrated significant cytotoxic effects against various cancer cell lines including non-small cell lung cancer (NSCLC), colorectal cancer, and glioma cell lines. The most notable findings include:

- In vitro Screening : Nineteen compounds were identified as highly cytotoxic against six cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclohexane core could enhance biological activity .

- Mechanism of Action : The compound interacts with receptor tyrosine kinases (RTKs) and has been shown to inhibit pathways critical for tumor growth and survival. This includes targeting c-Met and other RTKs involved in cancer progression .

Molecular Dynamics and Computational Studies

Advanced computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of these compounds. For instance, molecular docking studies have elucidated binding interactions with specific proteins, highlighting the potential for rational drug design .

Chemical Properties and Reactions

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions that expand its utility in synthetic chemistry:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Reduction reactions can convert keto groups to hydroxyl groups.

- Substitution : The hydroxyphenyl group allows for electrophilic or nucleophilic substitution reactions, which can lead to the formation of diverse derivatives .

Industrial Applications

The compound is also explored for its utility in industrial applications:

- Specialty Chemicals : Its unique properties make it suitable for creating dyes and pigments.

- Cosmetic Formulations : Due to its stability and potential biological activities, it is being investigated for use in cosmetic products aimed at skin health .

Anticancer Activity Case Study

A detailed investigation synthesized 40 derivatives based on cyclohexane-1,3-dione and evaluated their inhibitory activity against six cancer cell lines. The study found that structural modifications significantly influenced the cytotoxicity of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | H460 (NSCLC) | 0.5 |

| Compound B | HT29 (Colorectal) | 0.7 |

| Compound C | U87MG (Glioma) | 0.6 |

This table illustrates the varying efficacy of different derivatives against specific cancer types .

Molecular Dynamics Simulation Case Study

Molecular dynamics simulations were performed to understand the binding interactions between 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione derivatives and target proteins involved in cancer pathways. Key findings included:

- Identification of critical amino acid residues involved in ligand binding.

- Insights into the electrostatic interactions that drive binding affinity.

Mécanisme D'action

Target of Action

The primary target of the compound 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the catabolism of tyrosine, a process that is essential for various biological functions .

Mode of Action

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione interacts with its target, HPPD, by inhibiting its function . The inhibition of HPPD disrupts the normal catabolism of tyrosine, leading to a build-up of excess systemic tyrosine . This interaction and the resulting changes have different effects on plants and animals .

Biochemical Pathways

The inhibition of HPPD by 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione affects the tyrosine catabolism pathway . In animals, this pathway is important for the breakdown and utilization of tyrosine. In plants, HPPD operates in the cascade of photosynthesis . Therefore, the inhibition of HPPD can lead to significant downstream effects, including disruption of photosynthesis in plants .

Result of Action

The molecular and cellular effects of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione’s action primarily involve the disruption of tyrosine catabolism . This disruption leads to a build-up of tyrosine, which can have various effects depending on the organism. For example, in plants, this can disrupt photosynthesis, while in animals, it can affect various biological functions that rely on the proper catabolism of tyrosine .

Analyse Biochimique

Biochemical Properties

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, where it forms oximes or hydrazones . This reaction is crucial in organic chemistry and biochemistry for the formation of stable compounds. Additionally, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione can undergo dibromination in alkaline medium, leading to the formation of dibromides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hydroxylamine can lead to the formation of stable oximes, which can modulate gene expression and cellular metabolism . Additionally, its ability to undergo dibromination can impact cellular processes by altering the chemical environment within cells .

Molecular Mechanism

The molecular mechanism of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione involves several key interactions at the molecular level. The compound can form reversible hemiketals with oxygen and irreversible oximes with nitrogen . These interactions are crucial for its biochemical activity. The formation of oximes is particularly important as it leads to the stabilization of the compound and its subsequent biochemical effects. Additionally, the compound’s ability to undergo dibromination in alkaline medium further highlights its reactivity and potential for enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable oximes and hydrazones, which can persist over time . Its dibromination reaction in alkaline medium can lead to the formation of dibromides, which may degrade over time . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant biochemical changes, including enzyme inhibition or activation . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form oximes and hydrazones with hydroxylamine is a key metabolic pathway . Additionally, its dibromination reaction in alkaline medium is another important metabolic process . These pathways highlight the compound’s role in modulating biochemical reactions and metabolic processes.

Transport and Distribution

The transport and distribution of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can form stable oximes and hydrazones, which can be transported within cells . Additionally, its dibromination reaction can influence its distribution by altering its chemical properties .

Subcellular Localization

The subcellular localization of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to form stable oximes and hydrazones can influence its localization within cells . Additionally, the compound’s dibromination reaction can affect its subcellular distribution by modifying its chemical structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The keto groups can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products

Oxidation: Quinone derivatives.

Reduction: Cyclohexane-1,3-diol derivatives.

Substitution: Alkylated or acylated phenylcyclohexane derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyphenylcyclohexane-1,3-dione: Similar structure but lacks the additional hydroxy group.

Cyclohexane-1,3-dione: Lacks the hydroxyphenyl group.

4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the cyclohexane-1,3-dione structure .

Uniqueness

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both the hydroxyphenyl group and the cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a compound that has gained attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione features a cyclohexane backbone with a hydroxyphenyl group and two carbonyl groups at the 1 and 3 positions. This specific substitution pattern enhances its reactivity and biological interactions compared to other derivatives of cyclohexane-1,3-dione. The hydroxyl group facilitates hydrogen bonding, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione can be achieved through various methodologies, allowing for modifications that tailor its properties for specific applications. Common methods include:

- Condensation Reactions : Utilizing cyclohexanone derivatives and substituted phenols.

- Michael Addition : Involving nucleophilic attack on α,β-unsaturated carbonyl compounds.

- Cyclization Reactions : Leading to the formation of the cyclohexane ring structure with desired substituents.

Biological Activities

Research indicates that derivatives of cyclohexane-1,3-dione exhibit significant biological activities, particularly in cancer therapy. The compound has been studied for its inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|

| Non-small cell lung cancer (H460) | 0.5 | Cytotoxic effects observed |

| Human colorectal cancer (HT29) | 0.8 | Inhibition of cell proliferation |

| Hepatocellular carcinoma (SMMC-7721) | 0.6 | Induction of apoptosis |

These findings suggest that 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione could serve as a promising candidate for targeted cancer therapies .

The biological activity of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways involved in proliferation and survival. The compound has shown efficacy against several RTKs:

- c-Met

- EGFR

- VEGFR-2

In vitro studies have demonstrated a strong correlation between the structure of these compounds and their inhibitory activity against these targets .

Case Study 1: NSCLC Treatment

In a study involving non-small cell lung cancer (NSCLC) cell lines (H460 and A549), 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione derivatives were evaluated for their cytotoxicity. The results indicated that certain derivatives exhibited IC50 values below 1 µM, highlighting their potential as effective anticancer agents. Further structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly impacted their biological activity .

Case Study 2: Computational Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling was employed to predict the biological activity of various derivatives based on their molecular descriptors. This approach allowed researchers to identify key structural features that correlate with enhanced inhibitory effects against cancer cell lines. The use of artificial neural networks (ANNs) improved the accuracy of these predictions .

Propriétés

IUPAC Name |

5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONVYGBSHDIBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342006 | |

| Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91963-14-3 | |

| Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.